Acetaldehyde (2,4-dinitrophenyl)hydrazone
Acetaldehyde (2,4-dinitrophenyl)hydrazone
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Acetaldehyde-2,4-DNPH can be obtained as an oxidation product of the reaction between alpha-pinene with hydroxyl radicals, which is monitored by gas chromatography, high performance liquid chromatography and detected by using mass spectral analysis.
Acetaldehyde-2,4-DNPH can be obtained as an oxidation product of the reaction between alpha-pinene with hydroxyl radicals, which is monitored by gas chromatography, high performance liquid chromatography and detected by using mass spectral analysis.
Brand Name:
Vulcanchem
CAS No.:
1019-57-4
VCID:
VC21127589
InChI:
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2-
SMILES:
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C8H8N4O4
Molecular Weight:
224.17 g/mol
Acetaldehyde (2,4-dinitrophenyl)hydrazone
CAS No.: 1019-57-4
Cat. No.: VC21127589
Molecular Formula: C8H8N4O4
Molecular Weight: 224.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Acetaldehyde-2,4-DNPH can be obtained as an oxidation product of the reaction between alpha-pinene with hydroxyl radicals, which is monitored by gas chromatography, high performance liquid chromatography and detected by using mass spectral analysis. |
|---|---|
| CAS No. | 1019-57-4 |
| Molecular Formula | C8H8N4O4 |
| Molecular Weight | 224.17 g/mol |
| IUPAC Name | N-[(Z)-ethylideneamino]-2,4-dinitroaniline |
| Standard InChI | InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2- |
| Standard InChI Key | ONBOQRNOMHHDFB-MBXJOHMKSA-N |
| Isomeric SMILES | C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
| SMILES | CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
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